6-Mercaptopurine-13C2,15N (major) is an isotopically labeled derivative of the chemotherapeutic agent 6-Mercaptopurine, which is primarily used in the treatment of various malignancies, including leukemia. This compound features the incorporation of carbon-13 and nitrogen-15 isotopes, enhancing its utility in scientific research, particularly in biochemistry and pharmacology. The presence of these isotopes allows for precise tracking of metabolic pathways and pharmacokinetics, making it a valuable tool in both laboratory and clinical settings.
6-Mercaptopurine-13C2,15N is synthesized from labeled precursors containing carbon-13 and nitrogen-15 isotopes. The compound is commercially available from various suppliers, including LGC Standards and BenchChem, with a high purity level typically exceeding 95% as determined by high-performance liquid chromatography.
6-Mercaptopurine-13C2,15N falls under several classifications:
The synthesis of 6-Mercaptopurine-13C2,15N involves several critical steps:
In industrial production, these methods are scaled up to produce larger quantities while maintaining high purity through techniques such as crystallization and chromatography.
The molecular formula for 6-Mercaptopurine-13C2,15N is , with a molecular weight of approximately 155.16 g/mol. Its structure can be represented by the following identifiers:
The compound exhibits a unique purine structure characterized by its thiol group at the 6-position, which plays a crucial role in its biological activity.
6-Mercaptopurine-13C2,15N participates in several chemical reactions:
Common reagents for these reactions include hydrogen peroxide for oxidation and dithiothreitol for reduction. The substitution reactions often involve alkyl halides as electrophiles.
The mechanism of action for 6-Mercaptopurine-13C2,15N primarily involves its role as an inhibitor of nucleic acid synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase), leading to its conversion into thioinosinic acid (TIMP). This conversion inhibits the formation of adenine and guanine nucleotides, thereby disrupting DNA and RNA synthesis—especially critical in rapidly dividing cells such as cancer cells.
Property | Value |
---|---|
CAS Number | 1190008-04-8 |
Molecular Formula | C5H4N4S |
Molecular Weight | 155.16 g/mol |
Purity | >95% (HPLC) |
These properties highlight the compound's stability and suitability for various applications in research settings.
6-Mercaptopurine-13C2,15N has diverse scientific applications:
The isotopic labeling enhances its utility for detailed metabolic studies compared to non-labeled counterparts, providing insights into drug mechanisms and potential therapeutic applications.
The synthesis of 6-Mercaptopurine-13C2,15N involves strategic isotopic enrichment at specific positions within the purine ring structure. This labeled analog contains two 13C atoms replacing natural 12C at positions C-2 and C-8, along with a 15N atom at position N-9, yielding the molecular formula C313C2H4N315NS with a molecular weight of 155.16 g/mol (CAS 1190008-04-8) [1] [10]. This precise labeling pattern preserves the compound's biochemical reactivity while enabling detection via mass spectrometry. The synthetic pathway typically involves multistep reactions using 13C-enriched cyanide or formate precursors and 15N-labeled ammonia sources to construct the purine ring system, followed by purification via preparative HPLC to achieve ≥96.0% isotopic and chemical purity [1] [5].
The structural integrity of the synthesized compound is confirmed through advanced analytical techniques. The SMILES notation (SC₁=C₂13C=NC=N₁) explicitly demonstrates the isotopic positioning, while LC-MS analysis shows a characteristic [M+H]+ peak at m/z 153 for the unlabeled compound shifting to m/z 155 for the doubly labeled analog [1] [7]. The isotopic purity is critical for avoiding tracer dilution effects in metabolic studies, with commercial preparations typically achieving >98 atom % enrichment for both 13C and 15N [5] [10].
Table 1: Synthesis Parameters for 6-Mercaptopurine Isotopologs
Isotopolog | Labeling Positions | Molecular Weight (g/mol) | CAS Number | Synthetic Approach |
---|---|---|---|---|
6-Mercaptopurine-13C2,15N | C-2, C-8, N-9 | 155.16 | 1190008-04-8 | 13C-formate cyclization with 15N-thiourea |
2-Amino-6-mercaptopurine-13C2,15N | C-2, C-8, N-9 | 170.17 | 1330266-29-9 | Diazotization of labeled hypoxanthine followed by thiolation |
The strategic positioning of 13C and 15N labels enables precise tracking of purine metabolic fluxes through divergent biochemical pathways. When incorporated into cellular systems, the 13C labels at C-2 and C-8 positions permit discrimination between de novo purine synthesis and salvage pathways. In de novo synthesis, the entire purine ring is assembled from precursor molecules, resulting in significant incorporation of 13C into newly synthesized nucleotides. In contrast, salvage pathways incorporate intact purine bases, preserving the original labeling pattern [4] [10]. The 15N at N-9 provides additional discriminatory power since this nitrogen is retained during the conversion of 6-mercaptopurine to active thioguanosine nucleotides but lost during oxidation to thiouric acid [9].
Tracer studies using [U-13C]serine combined with 6-Mercaptopurine-13C2,15N have revealed compartmentalized one-carbon metabolism in tumor-infiltrating lymphocytes (TILs). Xu et al. demonstrated that mitochondrial-derived formate (originating from serine) contributes substantially to cytosolic purine synthesis in activated T-cells. The labeled 6-mercaptopurine analog allowed quantification of formate assimilation into the purine ring, showing that pharmacological formate supplementation increased labeled nucleotide incorporation by 2.7-fold in TILs compared to splenic T-cells [4]. This metabolic tracing capability is crucial for understanding immunosuppressive microenvironments where one-carbon unit availability limits antitumor immune responses.
Table 2: Mass Spectrometric Signatures for Metabolic Pathway Discrimination
Metabolic Pathway | Characteristic Mass Shift | Key Fragment Ions | Biological Significance |
---|---|---|---|
De novo Purine Synthesis | +3 Da (M+3) | m/z 136 → 139 (guanine fragment) | Dominant in rapidly proliferating cells |
Purine Salvage Pathway | +2 Da (M+2) | m/z 152 → 154 (6-MP parent ion) | Major route in quiescent lymphocytes |
Oxidative Catabolism | +0 Da (unlabeled fragments) | m/z 113 (thiouric acid) | Detoxification pathway in hepatocytes |
6-Mercaptopurine-13C2,15N serves as an indispensable internal standard for quantifying thiopurine metabolites in complex biological matrices. In UPLC-MS/MS assays, the labeled analog corrects for extraction efficiency variations and matrix effects during sample preparation. For example, in whole blood lysate analysis, the isotopolog enables simultaneous quantification of 6-thioguanine (6-TG) and 6-methylmercaptopurine (6-MMP) with detection limits of 1.25 ng/mL and precision CVs <8.1% [6] [8]. The labeled compound's identical chromatographic behavior to endogenous analytes allows co-elution while mass shifts enable discrimination (m/z 152→154 for 6-MP; m/z 167→170 for 6-TG derivatives), as demonstrated in clinical monitoring of pediatric acute lymphoblastic leukemia patients [8].
Beyond analytical applications, this isotopolog provides mechanistic insights into thiopurine metabolism and resistance. Studies using the tracer have quantified the competitive flux between activation pathways (hypoxanthine-guanine phosphoribosyltransferase-mediated conversion to thioguanine nucleotides) and inactivation routes (thiopurine methyltransferase-catalyzed methylation and xanthine oxidase-mediated oxidation). In patients with TPMT overexpression, tracer studies revealed a 4.3-fold increase in 6-MMP/6-TGN ratio, explaining therapeutic resistance without myelosuppression [6] [9]. Furthermore, when combined with allopurinol (an xanthine oxidase inhibitor), the labeled tracer demonstrated a 3.2-fold increase in active thioguanine nucleotide formation, providing pharmacokinetic rationale for combination therapy in refractory cases [9].
Table 3: Key Analytes Detected Using 6-Mercaptopurine-13C2,15N as Internal Standard
Analyte | Biological Matrix | Quantification Range | Clinical Relevance |
---|---|---|---|
6-Thioguanine (6-TG) | Erythrocytes | 16.1-880 pmol/8×10⁸ RBC | Myelosuppression risk indicator |
6-Methylmercaptopurine (6-MMP) | Erythrocytes | 55-20,937 pmol/8×10⁸ RBC | Hepatotoxicity predictor |
6-Thioguanosine nucleotides | Peripheral blood mononuclear cells | 0.5-45.7 pmol/10⁶ cells | Intracellular activation monitoring |
Thiodeoxyguanosine triphosphate | Leukocyte DNA | 0.3-12.8 fmol/μg DNA | DNA incorporation quantification |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1